molecular formula C7H6F6N2OS B11058244 N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11058244
M. Wt: 280.19 g/mol
InChI Key: LAUVFCKYHNPDGU-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of a thiazole ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂X) in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with a suitable amine or amide coupling reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in the formation of alcohols or dihydrothiazoles.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it valuable for studying fluorine chemistry and developing new fluorinated compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiazole ring and trifluoromethyl groups can enhance the compound’s bioactivity, stability, and ability to interact with biological targets. It is explored for its potential in developing new drugs, particularly those targeting enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties, including high thermal stability and chemical resistance, make it suitable for various applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl groups can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dihydro-1,3-thiazol-2-yl)pyridin-3-amine
  • N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Uniqueness

Compared to similar compounds, N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of multiple trifluoromethyl groups. These groups significantly influence the compound’s chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6F6N2OS

Molecular Weight

280.19 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C7H6F6N2OS/c8-6(9,10)3(7(11,12)13)4(16)15-5-14-1-2-17-5/h3H,1-2H2,(H,14,15,16)

InChI Key

LAUVFCKYHNPDGU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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